molecular formula C20H20O4 B2432440 Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 307552-14-3

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2432440
CAS No.: 307552-14-3
M. Wt: 324.376
InChI Key: CDZOBFLWOGKFQE-UHFFFAOYSA-N
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Description

Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,5-dimethylphenol and methyl 2-methyl-1-benzofuran-3-carboxylate as the primary starting materials.

  • Reaction Steps: The process involves a series of reactions including methylation, esterification, and cyclization. Methylation of 2,5-dimethylphenol can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

  • Cyclization: The formation of the benzofuran ring is achieved through a cyclization reaction, often using a strong acid catalyst like sulfuric acid or polyphosphoric acid.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Ether derivatives and hydroxylated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of an enzyme or receptor, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 2,5-Dimethylphenol: Similar in structure but lacks the benzofuran ring.

  • Methyl 2-methyl-1-benzofuran-3-carboxylate: Similar core structure but without the methoxy group.

  • 5-(2,5-Dimethylphenyl)-4-methyl-2(3H)-furanone: Similar furanone structure but different substitution pattern.

Uniqueness: Methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse applications and reactivity.

Properties

IUPAC Name

methyl 5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12-5-6-13(2)15(9-12)11-23-16-7-8-18-17(10-16)19(14(3)24-18)20(21)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZOBFLWOGKFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)OC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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